![molecular formula C8H7NOS2 B1589282 6-Methoxybenzo[d]thiazole-2(3H)-thione CAS No. 2182-73-2](/img/structure/B1589282.png)
6-Methoxybenzo[d]thiazole-2(3H)-thione
Overview
Description
6-Methoxybenzo[d]thiazole-2(3H)-thione is a heterocyclic compound that features a benzothiazole ring with a methoxy group at the 6th position and a thione group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybenzo[d]thiazole-2(3H)-thione typically involves the condensation of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxybenzo[d]thiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
6-Methoxybenzo[d]thiazole-2(3H)-thione serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance biological activity, particularly in the treatment of neurological disorders. Research indicates that derivatives of this compound exhibit promising anticonvulsant properties. For instance, thiazole-bearing analogues have shown significant efficacy in models of epilepsy, with some compounds achieving high protection indices against seizures .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for detecting metal ions. Its ability to form stable complexes with various metals makes it valuable for environmental monitoring and quality control in industrial applications. A notable study demonstrated its effectiveness in identifying trace levels of heavy metals in environmental samples, showcasing its potential for use in pollution assessment and remediation efforts .
Material Science
The compound is also significant in material science, where it is employed in the development of advanced materials such as polymers and coatings. These materials often require specific optical or thermal properties. The incorporation of this compound into polymer matrices has been shown to enhance their performance characteristics compared to traditional materials .
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its antifungal properties, making it a candidate for the formulation of effective fungicides. Its application in crop protection strategies has been investigated, with studies indicating that it can significantly reduce fungal infections in various crops .
Biochemical Research
Researchers utilize this compound in biochemical studies to explore enzyme inhibition and protein interactions. This research contributes to a deeper understanding of biochemical pathways and potential therapeutic targets. For example, studies have demonstrated its role as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes .
Table 1: Summary of Applications and Findings
Table 2: Case Studies on Anticonvulsant Activity
Compound Name | Model Used | Efficacy (ED50) | Protection Index (PI) |
---|---|---|---|
Thiazole-bearing analogue 1 | MES model | 18.4 mg/kg | 9.2 |
Thiazole-bearing analogue 2 | scPTZ model | 15.0 mg/kg | 8.5 |
Mechanism of Action
The mechanism of action of 6-Methoxybenzo[d]thiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as cyclooxygenases (COX-1 and COX-2), inhibiting their activity and thereby exerting anti-inflammatory effects.
Pathways Involved: The inhibition of COX enzymes leads to a decrease in the production of pro-inflammatory prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Methoxybenzo[d]thiazole: Lacks the thione group but shares the methoxy-substituted benzothiazole core.
2-Aminobenzothiazole: Contains an amino group instead of a methoxy group.
Benzothiazole-2-thione: Lacks the methoxy group but contains the thione group at the 2nd position
Uniqueness
6-Methoxybenzo[d]thiazole-2(3H)-thione is unique due to the presence of both the methoxy and thione groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and the potential for diverse applications in various fields .
Biological Activity
6-Methoxybenzo[d]thiazole-2(3H)-thione (CAS No. 2182-73-2) is a heterocyclic compound notable for its benzothiazole ring structure, featuring a methoxy group at the 6th position and a thione group at the 2nd position. This unique configuration contributes to its diverse biological activities, particularly in medicinal chemistry and biochemistry. The molecular formula of this compound is C₈H₇NOS₂, with a molecular weight of 197.28 g/mol.
The synthesis of this compound typically involves a condensation reaction between 2-aminothiophenol and methoxy-substituted benzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the benzothiazole ring. Advanced synthetic techniques, such as continuous flow reactors and chromatography, are often employed to optimize yield and purity in industrial applications.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Properties
Studies have shown that derivatives of benzothiazole, including this compound, possess antimicrobial properties. For instance, compounds related to this structure have demonstrated antibacterial and antifungal effects against various pathogens. The minimal inhibitory concentration (MIC) values for certain derivatives have been reported as low as 50 μg/mL for effective antimicrobial activity .
2. Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. In vitro assays have indicated that it may inhibit lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. The inhibition of LOX could lead to reduced production of inflammatory mediators, making this compound a candidate for further development as an anti-inflammatory agent .
3. Anticancer Activity
Recent studies have highlighted the cytotoxic effects of thiazole derivatives on cancer cell lines. For example, compounds similar to this compound have shown potent cytotoxicity against various tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SKOV3 (ovarian cancer), with IC50 values often below 10 μg/mL . Mechanistic studies suggest that these compounds may induce apoptosis and inhibit tubulin polymerization, leading to cell death in cancerous cells.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in critical biochemical pathways, such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, contributing to its antimicrobial and anticancer effects .
- Metal Ion Binding: Notably, this compound has shown selective binding to mercury(II) ions, forming stable complexes that facilitate detection in environmental samples. This property underscores its relevance in analytical chemistry and environmental monitoring.
Case Studies
Several case studies illustrate the efficacy of thiazole derivatives in various biological contexts:
- Antimicrobial Efficacy: A study evaluated the antimicrobial activity of synthesized thiazole derivatives against clinical isolates of bacteria and fungi, revealing significant inhibition at low concentrations.
- Cytotoxicity Against Cancer Cells: In vitro studies demonstrated that specific derivatives exhibited selective cytotoxicity towards tumorigenic cell lines while sparing normal cells, indicating their potential as targeted cancer therapies.
- Inhibition of Inflammatory Pathways: Research employing docking studies has shown that certain thiazole derivatives effectively bind to LOX enzymes, leading to decreased inflammatory responses in cellular models.
Q & A
Basic Questions
Q. What synthetic routes are commonly used to prepare 6-Methoxybenzo[d]thiazole-2(3H)-thione?
The compound is typically synthesized via nucleophilic substitution of a halogenated precursor (e.g., 6-iodo or 6-chloro derivatives) with methoxide. A standard method involves reacting 2-aminothiophenol derivatives with methoxy-introducing reagents under basic conditions (e.g., K₂CO₃ or NaOMe) in polar solvents like ethanol or acetonitrile. Cyclization and purification steps are critical to ensure yield and purity .
Q. How is this compound characterized structurally?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and aromatic proton environments.
- IR spectroscopy to identify the thione (C=S) stretch (~1200–1100 cm⁻¹).
- Mass spectrometry for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve bond lengths and angles .
Q. What are the primary challenges in optimizing synthesis yields?
Challenges include controlling regioselectivity during methoxy substitution, minimizing byproducts (e.g., disulfide formation), and ensuring stability of the thione group. Reaction parameters (temperature, solvent polarity, and catalyst choice) must be optimized. Green chemistry approaches, such as flow reactors, improve scalability .
Q. Which in vitro assays are used to evaluate antimicrobial activity?
Standard assays include:
- Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., S. aureus, E. coli).
- Agar diffusion to assess zone-of-inhibition profiles.
- Time-kill kinetics to study bactericidal effects .
Advanced Research Questions
Q. How does the methoxy substituent influence electronic properties compared to halogenated analogs?
The methoxy group is electron-donating, altering HOMO-LUMO gaps and reducing electrophilicity compared to electron-withdrawing halogens (e.g., I, Br). Density functional theory (DFT) studies reveal enhanced π-electron density in the benzothiazole ring, impacting binding interactions with biological targets (e.g., enzymes, DNA) .
Q. What mechanistic insights explain the compound’s anticancer activity?
In vitro studies suggest apoptosis induction via mitochondrial dysfunction (e.g., loss of membrane potential) and ROS generation. Advanced techniques like flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) validate these pathways. Comparative IC₅₀ values across cell lines (e.g., MCF-7, A549) highlight structure-activity relationships (SAR) .
Q. How can contradictions in bioactivity data between analogs be resolved?
Discrepancies (e.g., lower MICs in halogenated vs. methoxy derivatives) arise from differences in lipophilicity, solubility, and electronic effects. Researchers should perform QSAR modeling to correlate substituent parameters (Hammett σ, logP) with activity. Cross-validation using standardized assays (e.g., identical cell lines/solvent systems) reduces variability .
Q. What computational tools predict target binding modes?
- Molecular docking (AutoDock, Glide) to simulate interactions with proteins (e.g., tubulin, topoisomerases).
- MD simulations to assess binding stability over time.
- Natural Bond Orbital (NBO) analysis to quantify charge transfer and hyperconjugative effects .
Q. How do solvent effects modulate reactivity in substitution reactions?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic substitutions, enhancing reaction rates. Solvent polarity also affects solubility of intermediates. Kinetic studies and DFT-based solvent parameterization (e.g., Kamlet-Taft) provide mechanistic insights .
Q. What strategies improve bioavailability for pharmacological studies?
- Prodrug design : Esterification of the thione group to enhance membrane permeability.
- Nanocarriers : Liposomal encapsulation to improve solubility and target specificity.
- Pharmacokinetic profiling : In vivo studies to assess absorption, metabolism, and half-life .
Properties
IUPAC Name |
6-methoxy-3H-1,3-benzothiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c1-10-5-2-3-6-7(4-5)12-8(11)9-6/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKYNVBTKLKJBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464711 | |
Record name | 6-Methoxy-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2182-73-2 | |
Record name | 6-Methoxy-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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